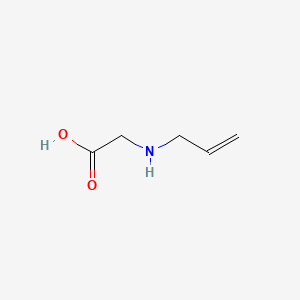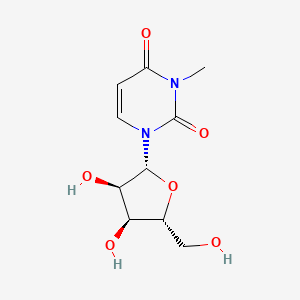
3-Methyluridine
Overview
Description
3-Methyluridine, also known as 3-MeU, is a modified nucleoside that is commonly used in research laboratories for its unique properties. It is a synthetic form of uridine, a naturally-occurring nucleoside found in RNA. 3-MeU has been used in a variety of scientific and medical applications, including the study of biochemical and physiological processes, the synthesis of novel compounds, and the development of potential therapeutic agents. In
Scientific Research Applications
Role in Epitranscriptomics
Epitranscriptomics is the study of RNA modifications and their role in gene expression. 3-Methyluridine is one of the modifications that contribute to the diversity of the RNA molecules . This modification is structurally and functionally different from its unmodified counterparts, and it can regulate the fate of specific RNA molecules .
Presence in tRNA
3-Methyluridine is present in tRNA at position U32 . This modification is converted by RsmE (YggJ), which belongs to a newly discovered family of uridine MTases . The presence of 3-Methyluridine in tRNA suggests its potential role in protein synthesis.
Methylation of Uridine Residues
The enzymes Bmt5 (Yil096c) and Bmt5 (Ylr063w) are responsible for the methylation of uridine residues in positions U2634 and U2843 . This indicates that 3-Methyluridine plays a role in the methylation process, which is crucial for various biological functions.
Pseudouridylation
Pseudouridylation is a uridine-specific post-transcriptional RNA modification where a uridine residue is isomerized into a pseudouridine . Although it’s not directly mentioned, the presence of 3-Methyluridine in RNA could potentially influence this process.
Clinical Applications
The modification of RNA, including 3-Methyluridine, has potential clinical applications . For instance, understanding the role of 3-Methyluridine in RNA modifications could lead to the development of new therapeutic strategies for diseases linked to RNA modifications .
Gene Therapy and Vaccination
The delivery of synthetic messenger RNA (mRNA) has emerged as a viable strategy to mediate the expression of proteins in vivo . As 3-Methyluridine is a modified form of uridine, it could potentially be used in mRNA-based therapies, including gene therapy and vaccination .
Mechanism of Action
Target of Action
3-Methyluridine, also known as N3-methyluridine, is a pyrimidine nucleoside . It is present as an RNA modification in living organisms and has been detected in 23S rRNA of archaea, 16S and 23S rRNA of eubacteria, and 18S, 25S, and 28S of eukaryotic ribosomal RNAs . Therefore, the primary targets of 3-Methyluridine are these ribosomal RNAs.
Mode of Action
It is known that 3-methyluridine is involved in the modification of rna, which can influence the structure and function of the rna molecules .
Biochemical Pathways
3-Methyluridine is involved in the modification of RNA, which is a crucial process in the regulation of gene expression . This modification can affect various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .
Pharmacokinetics
It is known that uridine, a similar compound, is found in plasma and cerebrospinal fluid . It plays a pivotal role in various biological processes, suggesting that it is well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of 3-Methyluridine’s action are primarily related to its role in RNA modification. This modification can influence the structure and function of RNA, affecting various biological processes . .
Action Environment
The action of 3-Methyluridine can be influenced by various environmental factors. For example, the concentration of 3-Methyluridine in the body can be affected by dietary intake and metabolic processes . Additionally, the efficacy and stability of 3-Methyluridine can be influenced by factors such as pH and temperature.
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQUILVPBZEHTK-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316911 | |
| Record name | 3-Methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2140-69-4 | |
| Record name | 3-Methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methyluridine?
A1: The molecular formula of 3-methyluridine is C10H14N2O6, and its molecular weight is 258.23 g/mol. []
Q2: What is the typical conformation of 3-methyluridine in the solid state?
A2: X-ray crystallography studies have shown that 3-methyluridine adopts a conformation with a C(2')-endo ribofuranose pucker and an anti glycosidic conformation. []
Q3: What spectroscopic techniques are commonly used to characterize 3-methyluridine?
A3: Researchers utilize UV, NMR, and mass spectrometry to characterize 3-methyluridine and its derivatives. [, , , , , ]
Q4: Are there any specific details about its NMR spectra?
A4: Carbon-13 NMR spectroscopy has been particularly useful in studying the methylation of RNA and identifying 3-methyluridine as a product. []
Q5: Where is 3-methyluridine found naturally?
A5: 3-Methyluridine is a naturally occurring modified nucleoside found in biological fluids like human urine. [, ] It is also present in various RNA molecules, including tRNA, rRNA, and mRNA across different organisms. [, , , ]
Q6: What is the function of 3-methyluridine in RNA?
A6: While the precise function of 3-methyluridine in mRNA is still under investigation, research suggests it may play a role in regulating the stability and translation of messenger RNAs. [] In ribosomal RNA, 3-methyluridine is found in specific locations and its methylation can be influenced by the presence of other nearby modifications. [] Additionally, in tRNA, 3-methyluridine is a substrate for further deamination to 3-methylpseudouridine, highlighting its role as an intermediate in RNA modification pathways. []
Q7: How does the presence of 3-methyluridine affect the stability of RNA structures?
A7: Research shows 3-methyluridine can destabilize certain RNA structures. For instance, it disrupts the formation of U•A-T-rich RNA•DNA-DNA triple helices by interfering with Hoogsteen interactions. [, ] In contrast, other modifications like 2'-O-methylation have minimal destabilizing effects. []
Q8: Does 3-methyluridine interact with any specific enzymes?
A8: Yes, 3-methyluridine can interact with enzymes involved in RNA modification. For instance, in the case of C to U RNA editing in tRNA, methylation of cytosine 32 to 3-methylcytosine is a prerequisite, followed by deamination to form 3-methyluridine. This process requires the coordinated activity of the m3C methyltransferase (TbTRM140) and the A to I editing deaminase (TbADAT2/3). These enzymes further act on 3-methyluridine to form 3-methylpseudouridine. []
Q9: Does 3-methyluridine influence the activity of RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2?
A9: Yes, 3-methyluridine strongly inhibits the activity of SARS-CoV-2 RdRp. It acts as a roadblock during RNA synthesis, preventing further nucleotide incorporation. []
Q10: Are there any studies linking 3-methyluridine levels to specific diseases?
A10: Yes, research has shown altered levels of 3-methyluridine in the serum of patients with colorectal cancer compared to healthy individuals and those with colorectal adenomas. [] This suggests a potential link between 3-methyluridine and cancer development.
Q11: How is 3-methyluridine synthesized for research purposes?
A11: Various synthetic routes have been explored. One approach involves the methylation of uridine using agents like trimethylsulfonium hydroxide. [] Another method uses a multi-step process starting with ribonuclease A cleavage of tRNA, followed by the removal and replacement of the target uridine with a 3-methyluridine bisphosphate using RNA ligase. [] For use in RNA synthesis, a phosphoramidite derivative of 3-methyluridine has been developed. []
Q12: Are there any applications for 3-methyluridine as an antimetabolite?
A12: While early studies explored the antimetabolite activity of 3-methyluridine [], current research focuses on understanding its role in RNA modification and potential implications for disease. It is not widely used as an antimetabolite in clinical settings.
Q13: What analytical methods are used to detect and quantify 3-methyluridine in biological samples?
A13: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), is a commonly used technique for identifying and quantifying 3-methyluridine in complex biological matrices like urine and serum. [, , ]
Q14: Can you elaborate on the role of mass spectrometry in 3-methyluridine analysis?
A14: Electrospray mass spectrometry plays a crucial role in determining the molecular mass of oligonucleotides produced by RNase digestion of RNA. The high accuracy of mass spectrometry enables the identification of post-transcriptionally modified nucleotides like 3-methyluridine based on the incremental increase in mass compared to unmodified nucleotides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
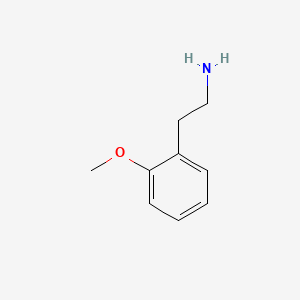
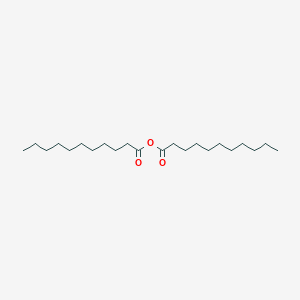

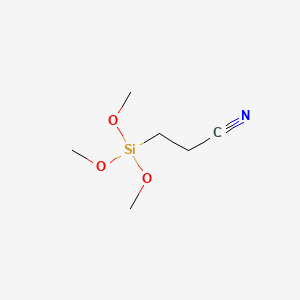
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)

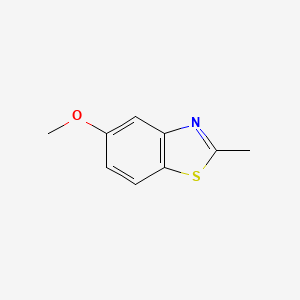
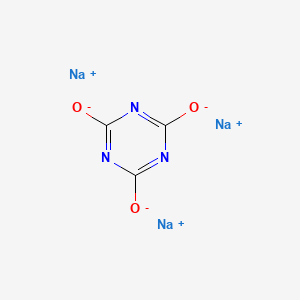
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)

